2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound’s structure includes a fluorenyl group, which provides steric hindrance and protects the amino group during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and coupling steps .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxyl-activated amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Major Products Formed
Fmoc Removal: The major product is the free amino acid.
Peptide Coupling: The major product is the peptide with an extended chain.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for studying biological processes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group provides steric hindrance, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain. This structural feature can influence the compound’s reactivity and the steric effects during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid, commonly referred to as Fmoc-Methyl-Amino-Acid, is a compound of significant interest in biochemistry and pharmacology. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) group, plays a crucial role in its biological activity. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is C22H26N2O4, with a molar mass of 382.45 g/mol. The compound features a fluorenyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within proteins, while the amino acid moiety can engage in hydrogen bonding or π-π stacking interactions with active sites. These interactions can modulate the activity of target proteins, leading to diverse biological effects.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have shown that modifications to the fluorenyl group can enhance the inhibitory effects on specific enzymes involved in metabolic pathways .
Antiproliferative Effects
Case studies have demonstrated that certain analogs of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid possess significant antiproliferative activity against cancer cell lines. The mechanism involves the inhibition of type I topoisomerase, which is crucial for DNA replication and transcription .
Compound | Activity | Target |
---|---|---|
Fmoc-Methyl-Amino-Acid | Antiproliferative | Type I Topoisomerase |
Analog A | Enzyme Inhibition | Metabolic Enzyme B |
Analog B | Antimicrobial | Bacterial Growth |
Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the fluorenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Neuroprotective Effects
Certain structural analogs have been investigated for their neuroprotective properties. These compounds may influence pathways related to neurodegenerative diseases by modulating oxidative stress and inflammatory responses .
Case Studies
- Antiproliferative Activity : A study conducted on a series of fluorenone derivatives indicated that modifications in side chains significantly affected their antiproliferative potency against human cancer cell lines. The introduction of linear alkyl groups improved activity compared to branched or bulky groups .
- Enzyme Interaction : Another research effort highlighted how specific structural features of Fmoc-Methyl-Amino-Acid could enhance binding affinities for metabolic enzymes, suggesting potential applications in drug design .
- Neuroprotection : A study focusing on neuroprotective effects revealed that certain derivatives could reduce neuronal damage in models of oxidative stress, indicating their potential for treating neurodegenerative disorders .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylbutanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-4-21(2,19(23)24)22(3)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24) |
InChI Key |
OBUOHPMUAPOVID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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